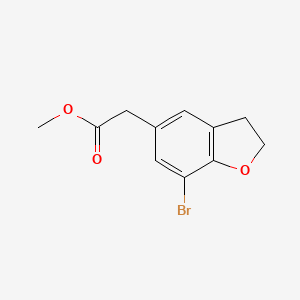

Methyl2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate

Description

Methyl2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is a brominated dihydrobenzofuran derivative with a methyl ester functional group. Its structure comprises a partially saturated benzofuran core (2,3-dihydro-1-benzofuran) substituted with a bromine atom at position 7 and an acetate ester at position 5. The bromine atom enhances its reactivity in cross-coupling reactions, while the ester group facilitates nucleophilic substitutions or hydrolytic transformations.

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate |

InChI |

InChI=1S/C11H11BrO3/c1-14-10(13)6-7-4-8-2-3-15-11(8)9(12)5-7/h4-5H,2-3,6H2,1H3 |

InChI Key |

GWRXINICUFSGFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C(=C1)Br)OCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the bromine atom or other functional groups.

Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate

Structural Similarities and Differences :

- Core Structure : Both compounds share the 7-bromo-2,3-dihydro-1-benzofuran backbone, ensuring similar electronic properties and reactivity at the bromine site.

- Functional Groups: The target compound has a methyl acetate group, while Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate features a longer ethyl propanoate chain (three carbons vs. two in the acetate).

- Molecular Weight: The ethyl propanoate derivative has a higher molecular weight (313.19 g/mol) compared to the methyl acetate compound (271.11 g/mol) due to the extended alkyl chain .

Physical and Chemical Properties :

- The methyl ester may exhibit slightly higher polarity, favoring solubility in polar aprotic solvents.

- Reactivity : The methyl ester’s shorter chain could accelerate hydrolysis or transesterification reactions compared to the ethyl analog. Both compounds are amenable to Suzuki-Miyaura cross-coupling via the bromine atom .

5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine)

Structural Comparison :

- Core Structure : Shares the 2,3-dihydrobenzofuran core but lacks bromination.

- Functional Groups : Features a primary amine substituent instead of an ester, drastically altering its chemical behavior and biological activity.

- Molecular Weight : Lower molecular weight (~177.24 g/mol) due to the absence of bromine and ester groups .

Key Differences :

- Reactivity : The amine group enables salt formation and participation in condensation reactions, unlike the ester-containing compounds.

- Biological Activity : 5-APDB is a psychoactive substance marketed as a “legal high,” mimicking MDMA’s effects. The ester derivatives lack direct psychoactivity but are valued for synthetic versatility .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Bromine Reactivity : The 7-bromo substitution in both ester derivatives enables cross-coupling reactions, critical for constructing complex molecules in drug discovery .

Ester Chain Length: Shorter chains (e.g., methyl acetate) favor rapid chemical transformations, while longer chains (e.g., ethyl propanoate) enhance lipophilicity for biological applications .

Functional Group Impact: The amine in 5-APDB introduces psychoactivity absent in ester analogs, highlighting how minor structural changes drastically alter biological function .

Biological Activity

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is a chemical compound notable for its unique structural features, including a benzofuran moiety and a bromine substituent at the 7-position. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- CAS Number : 2090708-24-8

- Molecular Formula : C11H11BrO3

- Molecular Weight : 271.1 g/mol

- Purity : ≥95%

Synthesis

The synthesis of Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves two primary steps:

- Bromination : The starting material, 2,3-dihydro-1-benzofuran, undergoes bromination at the 7-position using bromine or a suitable brominating agent.

- Esterification : The resulting brominated intermediate is then reacted with methyl acetate in the presence of a catalyst to form the ester.

Antimicrobial Properties

Research indicates that compounds related to methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate exhibit significant antimicrobial activity. For example, similar benzofuran derivatives have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate may possess similar antimicrobial properties.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is hypothesized to inhibit key enzymes involved in cancer pathways or interact with cellular receptors that modulate biological responses.

A comparative study on related compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Marchantin A | MCF-7 | 4.0 | Induces apoptosis |

| Compound VIIg | Various | ~20 | Enzyme inhibition |

The presence of the bromine atom enhances the compound's reactivity and may increase its binding affinity to biological targets.

The mechanism by which methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical to disease pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways.

Comparative Analysis

When compared to other benzofuran derivatives, methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate shows distinct characteristics due to its bromine substitution:

| Compound Name | Key Features |

|---|---|

| Methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | Lacks bromine; potentially lower reactivity |

| 7-Bromo-2,3-dihydro-1-benzofuran | No ester group; affects solubility |

| 2,3-Dihydro-1-benzofuran-5-yl acetate | Similar structure; different biological properties |

Case Studies

Recent studies have highlighted the potential of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate in various applications:

-

Antimicrobial Studies : A study demonstrated that benzofuran derivatives exhibited effective inhibition against multiple pathogens.

"Compounds related to benzofurans have shown promise in antimicrobial studies."

-

Anticancer Research : Investigations into the cytotoxic effects on cancer cell lines revealed significant activity.

"Benzofuran derivatives are being explored for their potential as therapeutic agents."

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a dihydrobenzofuran precursor followed by esterification. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in a radical-initiated reaction under inert atmosphere (argon/nitrogen) at 0–25°C .

- Esterification : Coupling with methyl chloroacetate via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine to neutralize HCl byproducts.

- Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio for bromination) and low-temperature quenching to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the bromine-induced deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic H) and the ester carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms dihydrobenzofuran ring conformation. SHELX software is recommended for structure refinement .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H] at m/z 297.2) using a C18 column and acetonitrile/water mobile phase .

Q. What is the role of the bromine substituent in modulating reactivity and biological activity?

- Methodological Answer : The bromine atom at position 7 enhances electrophilic aromatic substitution (e.g., Suzuki coupling) by activating the ring. It also increases lipophilicity (clogP ~2.8), improving membrane permeability in cellular assays. Comparative studies with non-brominated analogs show reduced binding affinity to cytochrome P450 enzymes (IC difference: 15 μM vs. 45 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from diastereomerism or solvent effects?

- Methodological Answer :

- Diastereomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers. Confirm configurations via circular dichroism (CD) or NOESY NMR .

- Solvent Artifacts : Re-run NMR in deuterated DMSO or CDCl to eliminate residual proton signals. For crystallography, ensure data collection at 100 K to minimize thermal motion artifacts .

Q. What strategies address regioselectivity challenges during functionalization of the dihydrobenzofuran core?

- Methodological Answer :

- Directing Groups : Introduce a transient protecting group (e.g., trimethylsilyl) at position 5 to steer electrophiles to position 7 .

- Metal Catalysis : Palladium-catalyzed C–H activation (e.g., Pd(OAc)/ligand systems) enables selective arylation at the bromine-adjacent position .

Q. How can crystallographic data from SHELX or ORTEP-3 be leveraged to predict intermolecular interactions in solid-state studies?

- Methodological Answer :

- SHELX Refinement : Use the

HKLF 4format for high-resolution data. Analyze hydrogen-bonding networks (e.g., C=O⋯H–O) via Mercury software to map packing motifs . - ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess torsional strain in the dihydrobenzofuran ring. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate conformational stability .

Q. What computational and experimental approaches are used to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to targets like COX-2 (PDB: 3NT1). The bromine and ester groups show hydrophobic interactions with Leu384 and Val523 .

- Mutagenesis Assays : Replace the bromine with Cl or I via Ullman coupling. Bioactivity shifts (e.g., 10-fold drop in IC for iodine analogs) highlight steric and electronic dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.